2-Methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, characterized by a quinoline ring structure with a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. The presence of both the morpholine and quinoline moieties enhances its pharmacological properties, making it a subject of interest in drug development.
The synthesis of 2-methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide can be traced through various synthetic pathways that utilize starting materials such as isatin and morpholine derivatives. The compound is typically synthesized via multi-step reactions involving the formation of intermediates that are subsequently modified to achieve the desired final product .
This compound can be classified under:
The synthesis of 2-methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide involves several key steps, typically starting from readily available precursors. The following methods have been reported:
The synthesis may require specific reaction conditions such as temperature control and solvent choice (e.g., ethanol or dichloromethane). The reactions typically yield intermediates that can be purified through crystallization or chromatography before proceeding to the next step.
The molecular structure of 2-methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide features:
Key structural data includes bond lengths and angles which can be elucidated through techniques such as X-ray crystallography. For example, bond lengths in similar compounds have been reported as follows:
The compound can undergo various chemical reactions including:
Each reaction step generally requires careful monitoring of conditions such as pH and temperature to optimize yields and minimize by-products.
The mechanism of action for 2-methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide involves its interaction with biological targets such as enzymes or receptors.
Studies have shown that modifications in the structure significantly affect binding affinities and biological activities, suggesting structure-activity relationships are critical for optimizing efficacy .
Relevant data includes LogP values indicating lipophilicity which affects bioavailability; higher LogP values correlate with better membrane permeability .
2-Methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide has potential applications in:
Quinoline derivatives have transitioned from natural product isolates to synthetically engineered therapeutic agents. The antimalarial quinine (isolated from Cinchona bark in 1820) provided the foundational quinoline structure that informed early synthetic analogs. Chloroquine (1940s) and mefloquine (1970s) emerged as mainstays for malaria treatment, but widespread resistance necessitated structurally advanced scaffolds [9]. This spurred development of quinoline-4-carboxamides, where the carboxamide linkage enabled attachment of diverse aromatic and aliphatic amines, markedly expanding bioactivity profiles.
A significant breakthrough occurred with DDD107498 (2010s), a quinoline-4-carboxamide inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2). It exhibited nanomolar efficacy against blood-stage parasites and multiple life-cycle stages, validating the scaffold’s utility against resistant strains [3]. Concurrently, derivatives like GSK1059615 demonstrated sub-nanomolar inhibition of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), highlighting applications in oncology [4]. The structural evolution from simple quinolines to carboxamide hybrids reflects a deliberate shift toward enhanced target specificity and tunable pharmacokinetics.
Table 1: Evolution of Key Quinoline Carboxamide Therapeutics
| Compound | Core Modification | Primary Target | Therapeutic Application |
|---|---|---|---|
| Quinine | 6-Methoxyquinoline | Heme polymerization | Antimalarial |
| Chloroquine | 4-Aminoquinoline | Heme detoxification | Antimalarial |
| DDD107498 | Quinoline-4-carboxamide | PfEF2 | Multistage antimalarial |
| GSK1059615 | Pyridinylquinoline-carboxamide | PI3Kα/mTOR | Anticancer |
The incorporation of 2-methylquinoline-4-carboxamide specifically addresses metabolic liabilities. The 2-methyl group sterically hinders oxidative degradation at the quinoline C2-C3 bond—a common deactivation pathway for unsubstituted quinolines. This modification prolongs half-life while maintaining planarity for π-stacking interactions in enzyme binding pockets [1] [6].
The 4-morpholinophenyl group in 2-methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide is a critical determinant of target engagement and physicochemical behavior. Morpholine (1-oxa-4-azacyclohexane) contributes three key attributes:
When appended to a para-substituted phenyl ring, morpholine creates an amphiphilic pharmacophore: the aromatic system enables hydrophobic burial in enzyme clefts, while morpholine extends solvent exposure for favorable desolvation energetics. This design mimics ATP-competitive inhibitors like LY294002 (early PI3K inhibitor), where morpholine occupies the affinity pocket adjacent to the ATP-binding site [2].
Table 2: Impact of Amide Substituents on Quinoline Carboxamide Bioactivity
| R Group | ClogP | Aqueous Solubility (μM) | Target Affinity Trend |
|---|---|---|---|
| 3-Pyridyl | 4.3 | <10 | Moderate (Pf EC₅₀ = 120 nM) |
| 2-(Pyrrolidin-1-yl)ethyl | 3.1 | 85 | High (Pf EC₅₀ = 70 nM) |
| 4-(Morpholin-4-yl)phenyl | ~3.8* | ~50* | Enhanced kinase/GPCR engagement |
| 4-(Piperidin-1-yl)phenyl | 4.0 | 40 | Comparable to morpholine |
* Estimated from structural analogs [3] [5] [9]
The carboxamide linker (–C(O)NH–) itself is indispensable:
2-methyl-N-(4-morpholin-4-ylphenyl)quinoline-4-carboxamide is engineered to modulate two overarching target classes:
The compound’s bifunctional potential arises from its modular design:
Quinoline-4-carboxamide Core: Serves as a planar "warhead" for intercalation into nucleotide-binding sites (kinases) or neurotransmitter-binding cavities (GPCRs).2-Methyl Group: Shields against CYP450-mediated oxidation, improving metabolic stability over unsubstituted quinolines.4-Morpholinophenyl: Delivers hinge-binding motifs (kinases) or polar surface area for receptor specificity (GPCRs) [1] [4] [5].
This strategic targeting addresses diseases driven by kinase dysregulation (e.g., cancer) or serotonin imbalance (e.g., neuropsychiatric disorders), positioning the compound as a versatile candidate for mechanistic evaluation.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6